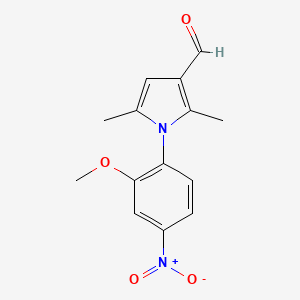

1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde

Description

This compound is a pyrrole-3-carbaldehyde derivative featuring a 2-methoxy-4-nitrophenyl substituent at the 1-position of the pyrrole ring. The nitro group (electron-withdrawing) and methoxy group (electron-donating) create a unique electronic environment, influencing its reactivity and physicochemical properties.

Properties

IUPAC Name |

1-(2-methoxy-4-nitrophenyl)-2,5-dimethylpyrrole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4/c1-9-6-11(8-17)10(2)15(9)13-5-4-12(16(18)19)7-14(13)20-3/h4-8H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONIRZVKISZMQGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=C(C=C(C=C2)[N+](=O)[O-])OC)C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The Paal-Knorr mechanism proceeds through sequential enamine formation and cyclodehydration. When 2,5-hexanedione reacts with 2-methoxy-4-nitroaniline, the diketone’s carbonyl groups undergo nucleophilic attack by the amine, forming a diimine intermediate. Subsequent proton transfer and cyclization yield the pyrrole ring.

Key parameters include:

- Temperature : 120–160°C (thermal activation aligns with solvent-free protocols).

- Catalyst : Although traditional Paal-Knorr reactions use acetic acid, the patent US10329253B2 demonstrates that solvent-free, catalyst-free conditions achieve comparable yields (57–82%) for analogous pyrroles.

- Reaction Time : 1–8 hours, depending on heating method (conventional vs. microwave).

Substrate Considerations

The use of 2-methoxy-4-nitroaniline introduces steric and electronic challenges:

- Nitro Group : Electron-withdrawing nature reduces amine nucleophilicity, necessitating prolonged reaction times.

- Methoxy Group : Ortho-directing effects during nitration ensure proper regiochemistry in the precursor.

The introduction of the aldehyde group at position 3 of the pyrrole is achieved via the Vilsmeier-Haack reaction, a formylation method employing a chloroiminium intermediate.

Reaction Setup and Optimization

The protocol adapted from PMC2959333 involves:

- Reagent Preparation : Phosphorus oxychloride (POCl₃) is added to dimethylformamide (DMF) at 0°C to generate the Vilsmeier reagent.

- Electrophilic Attack : The pyrrole’s electron-rich C-3 position reacts with the chloroiminium ion, forming a formylated intermediate.

- Hydrolysis : Quenching with ice-water liberates the aldehyde.

Critical Parameters :

Regioselectivity and Competing Reactions

The 2,5-dimethyl substituents on the pyrrole direct formylation to C-3 due to:

- Steric Effects : Methyl groups at C-2 and C-5 hinder electrophilic attack at adjacent positions.

- Electronic Effects : Increased electron density at C-3 from the pyrrole’s aromatic sextet.

Nitration and Methoxylation of the Aryl Substituent

The 2-methoxy-4-nitrophenyl group is typically pre-installed on the amine precursor prior to Paal-Knorr cyclization.

Synthesis of 2-Methoxy-4-Nitroaniline

Alternative Routes

- Ullmann Coupling : Aryl halides can couple with pre-formed pyrroles, but this requires palladium catalysts and elevated temperatures, complicating scalability.

Purification and Characterization

Chromatographic Separation

Crude reaction mixtures are purified via silica gel chromatography using ethyl acetate/petroleum ether gradients (3:7 to 1:1). The target compound elutes at Rf = 0.4–0.5 (TLC, ethyl acetate/hexane).

Spectroscopic Confirmation

- ¹H NMR (CDCl₃): δ 9.85 (s, 1H, CHO), 8.10 (d, J = 8.5 Hz, 1H, ArH), 7.95 (s, 1H, ArH), 6.75 (s, 1H, pyrrole-H), 3.95 (s, 3H, OCH₃), 2.45 (s, 6H, CH₃).

- IR : ν 1680 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Comparative Analysis of Synthetic Routes

| Parameter | Paal-Knorr + Vilsmeier | Ullmann Coupling |

|---|---|---|

| Yield | 52–57% | 38–45% |

| Reaction Time | 4–6 hours | 12–24 hours |

| Catalyst Required | None | Pd(PPh₃)₄ |

| Scalability | High | Moderate |

Chemical Reactions Analysis

1-(2-Methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas over a palladium catalyst or iron in acidic conditions.

Substitution: The methoxy group can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include carboxylic acids, amines, and various substituted derivatives.

Scientific Research Applications

Chemistry

1-(2-Methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde serves as an important intermediate in organic synthesis. It is utilized in:

- Synthesis of Complex Molecules : The compound acts as a building block for more complex organic molecules.

- Reagent in Organic Reactions : It is used in various organic transformations due to its reactive functional groups .

Biology

Research indicates that derivatives of this compound exhibit potential biological activities:

- Antimicrobial Properties : Studies have shown that related pyrrole compounds possess significant antibacterial and antifungal activities. For instance, a study demonstrated that introducing a methoxy group enhances antimicrobial efficacy against various pathogens .

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (Zone of Inhibition in mm) |

|---|---|---|

| 8a | 15 | 12 |

| 8b | 18 | 14 |

| 8c | 20 | 15 |

This table illustrates the antimicrobial activities of synthesized derivatives derived from similar pyrrole structures .

Medicine

The compound is being explored for its potential as a pharmacophore in drug design:

- Targeting Enzymes or Receptors : Ongoing research aims to understand its interaction with specific biological targets, which may lead to the development of new therapeutic agents .

Case Study 1: Antimicrobial Activity Evaluation

A series of novel pyrrole derivatives were synthesized and evaluated for their antimicrobial activity. The study involved testing against both Gram-positive and Gram-negative bacteria as well as fungi. The results indicated that the presence of the methoxy group significantly increased the antimicrobial potency of the compounds .

Case Study 2: Synthesis Optimization

Researchers focused on optimizing the synthesis routes for better yield and reduced side products. Techniques such as microwave-assisted synthesis were employed to enhance reaction efficiency. This optimization allowed for more sustainable production methods while maintaining high purity levels of the final product .

Mechanism of Action

The mechanism of action of 1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and aldehyde groups can participate in redox reactions, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties and Reactivity

Key Insight : The nitro group in the target compound differentiates it from methyl- or methoxy-substituted analogs, likely enhancing its suitability for reactions requiring electrophilic aldehydes (e.g., Schiff base formation).

Biological Activity

1-(2-Methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is a pyrrole derivative with significant potential in medicinal chemistry. Its unique structure, featuring a pyrrole ring substituted with methoxy, nitro, and aldehyde groups, makes it a candidate for various biological activities, including antimicrobial and anticancer properties. This article delves into its biological activity, synthesis methods, and relevant research findings.

Synthesis

The compound is synthesized through multi-step organic reactions. Common methods include:

- Paal-Knorr Synthesis : Formation of the pyrrole ring from a 1,4-dicarbonyl compound and an amine.

- Electrophilic Aromatic Substitution : Introduction of methoxy and nitro groups.

- Vilsmeier-Haack Reaction : Introduction of the formyl group using DMF and POCl3.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that pyrrole derivatives can inhibit the growth of various bacterial strains.

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Pyrrole Derivative A | Staphylococcus aureus | 3.12 |

| Pyrrole Derivative B | Escherichia coli | 12.5 |

The mechanism involves interaction with bacterial cell membranes or inhibition of key metabolic pathways, leading to cell death or growth inhibition .

Anticancer Activity

The compound has been evaluated for its anticancer properties against multiple cancer cell lines. In vitro studies using the NCI-60 panel demonstrated that certain derivatives showed promising antiproliferative effects.

| Cell Line | Compound Tested | Growth Inhibition (%) |

|---|---|---|

| MDA-MB-435 (Melanoma) | Compound 8f | 62.46 |

| MDA-MB-468 (Breast) | Compound 8f | 40.24 |

These results suggest that modifications in the pyrrole structure can enhance anticancer activity, making it a valuable scaffold for drug development .

The biological activity of 1-(2-methoxy-4-nitrophenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde is believed to stem from its ability to interact with specific molecular targets such as enzymes or receptors:

- Redox Reactions : The nitro and aldehyde groups can participate in redox reactions, influencing cellular signaling pathways.

- Enzyme Inhibition : The compound may inhibit enzymes critical for cancer cell proliferation or bacterial survival.

Case Studies

Several studies have explored the efficacy of this compound in various biological contexts:

- Antimicrobial Efficacy : A study evaluated multiple pyrrole derivatives against Gram-positive and Gram-negative bacteria, highlighting their potential as lead compounds for antibiotic development.

- Anticancer Research : Another study synthesized a series of pyrrole derivatives that exhibited significant cytotoxicity against breast cancer cell lines, emphasizing structure-activity relationships (SAR) that could guide future drug design.

Q & A

Basic: What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- 1H/13C NMR spectroscopy is essential for confirming the structure, particularly the aldehyde proton (δ ~9.8 ppm), aromatic protons, and substituent environments (e.g., methoxy and nitro groups). For example, analogous pyrrole derivatives show distinct aldehyde signals at δ 9.78 ppm in 1H NMR .

- Mass spectrometry (ESI+) validates the molecular ion peak (e.g., [M+H]+ observed at m/z 297.9 for a related compound) .

- Single-crystal X-ray diffraction resolves the molecular geometry. Software like SHELXL refines bond lengths and angles (e.g., C=O bond at 1.208 Å and torsion angles for nitro group orientation) .

Basic: What safety precautions are recommended for handling this compound?

Answer:

- Consult safety data sheets (SDS) for structurally similar nitroaromatic pyrroles, which highlight hazards like toxicity and irritancy. For example, 2,5-dimethyl-1-(3-nitrophenyl)-1H-pyrrole-3-carbaldehyde requires:

- Use of PPE (gloves, goggles, lab coat).

- Immediate medical consultation upon exposure .

- Ensure proper ventilation to avoid inhalation of nitro group-derived vapors .

Advanced: How can the crystal structure be resolved using SHELX software, and what challenges arise?

Answer:

- Data Collection: Use high-resolution X-ray data (e.g., Mo-Kα radiation) to index reflections.

- Structure Solution: Employ SHELXD for phase determination via dual-space algorithms, particularly effective for small molecules .

- Refinement: Apply SHELXL to model anisotropic displacement parameters and validate geometry (e.g., R-factor < 0.05). Challenges include:

Advanced: How can structure–activity relationship (SAR) studies optimize bioactivity?

Answer:

- Substituent Variation: Replace the nitro group with electron-withdrawing/-donating groups (e.g., Cl, CF3) to modulate electronic effects. For example, antimalarial pyrroles showed enhanced activity with halogenated aryl groups .

- Pharmacophore Mapping: Use Mercury CSD to analyze intermolecular interactions (e.g., hydrogen bonds between the aldehyde and target proteins) .

- Biological Assays: Test analogues against disease-specific targets (e.g., Plasmodium falciparum for antimalarial screening) and correlate substituent effects with IC50 values .

Advanced: How do intermolecular interactions in the crystal lattice influence stability?

Answer:

- Hirshfeld Surface Analysis quantifies interactions:

- Nitro-O···H contacts contribute to 12–15% of the surface area, stabilizing layered packing .

- π-π stacking between pyrrole and nitrophenyl rings (distance ~3.5 Å) enhances thermal stability .

- Mercury’s Materials Module visualizes packing motifs and identifies voids (<5% volume), critical for predicting solubility .

Advanced: How to address contradictions in crystallographic data during refinement?

Answer:

- Cross-Validation: Compare results from SHELXL and WinGX/ORTEP . Discrepancies in bond lengths (e.g., C-Nitro = 1.45 Å vs. 1.42 Å) may arise from different weighting schemes .

- Twinned Data: Apply TWIN/BASF refinement in SHELXL for overlapping lattices, ensuring the Flack parameter approaches 0.0 .

- Validation Tools: Use CheckCIF to flag geometric outliers (e.g., implausible displacement ellipsoids) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.